molecular formula C17H25NO7 B8062210 (S)-2-Tert-butoxycarbonylamino-3-(3,4,5-trimethoxy-phenyl)-propionic acid

(S)-2-Tert-butoxycarbonylamino-3-(3,4,5-trimethoxy-phenyl)-propionic acid

Cat. No.: B8062210
M. Wt: 355.4 g/mol
InChI Key: ZVGAWGZORXNQJF-NSHDSACASA-N
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Description

(S)-2-Tert-butoxycarbonylamino-3-(3,4,5-trimethoxy-phenyl)-propionic acid: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its multiple methoxy groups and tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (S)-3-(3,4,5-trimethoxy-phenyl)-propionic acid as the starting material.

  • Protection: The carboxylic acid group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.

  • Amination: The protected acid undergoes amination with tert-butoxycarbonyl-protected amine under suitable conditions to yield the final product.

Industrial Production Methods:

  • Batch Production: The compound is often synthesized in batch reactors, where precise control of temperature, pressure, and reagent addition is maintained.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

(S)-2-Tert-butoxycarbonylamino-3-(3,4,5-trimethoxy-phenyl)-propionic acid: undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

  • Substitution: The methoxy groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.

  • Substitution: Nucleophiles such as halides or alkylating agents are used.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: Used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects could be due to the inhibition of certain enzymes or signaling pathways.

Comparison with Similar Compounds

(S)-2-Tert-butoxycarbonylamino-3-(3,4,5-trimethoxy-phenyl)-propionic acid: is unique due to its specific structural features, such as the presence of multiple methoxy groups and the Boc protecting group. Similar compounds include:

  • (S)-2-(Tert-butoxycarbonylamino-methyl)-3-(3,4,5-trimethoxy-phenyl)-propionic acid

  • (S)-3-Tert-butoxycarbonylamino-3-(2,4,5-trimethoxy-phenyl)-propionic acid

These compounds share similar structural motifs but differ in the position and number of methoxy groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(15(19)20)7-10-8-12(22-4)14(24-6)13(9-10)23-5/h8-9,11H,7H2,1-6H3,(H,18,21)(H,19,20)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGAWGZORXNQJF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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